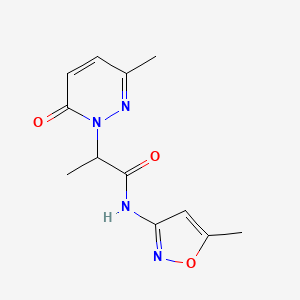

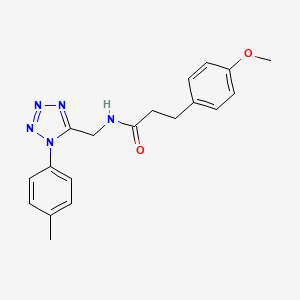

![molecular formula C17H17N3O2 B2788762 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide CAS No. 866010-82-4](/img/structure/B2788762.png)

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide (hereafter referred to as 2-cyano-pyrrol-diethyl-2-oxoacetamide or 2-CPDO) is an organic compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water and organic solvents. 2-CPDO has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential to act as a catalyst in organic reactions. It is also used in the study of biochemical and physiological processes, and as a tool to study the effects of various compounds on biological systems.

Wissenschaftliche Forschungsanwendungen

Quinazoline Derivatives Synthesis

The compound serves as a key building block for the synthesis of fused quinazolines. Researchers have explored its reactivity with 2-aminophenols, 2-aminoethanol, and 3-aminopropanol in one-pot reactions. Notably, it leads to the formation of compounds such as 12 H -benzo[1,3]oxazolo[2,3-b]quinazolin-12-imine, 9-chloro-12 H -benzo[1,3]oxazolo[2,3-b]quinazolin-12-imine, and 3,4-dihydro-2 H ,6 H -[1,3]oxazino[2,3-b]quinazolin-6-imine .

Biological Effects and Pharmacology

Quinazoline derivatives, including those derived from this compound, exhibit a wide spectrum of biological effects. Researchers have investigated their potential as antitumor agents, kinase inhibitors, and anti-inflammatory compounds. Understanding their pharmacological properties is crucial for drug development .

Anticancer Activity

Given the quinazoline scaffold’s relevance in cancer research, this compound has been evaluated for its anticancer potential. Researchers explore its effects on cell proliferation, apoptosis, and tumor growth. Mechanistic studies help elucidate its impact on cancer pathways .

Molecular Docking Studies

Computational approaches, such as molecular docking, have been employed to predict the binding affinity of this compound with specific protein targets. By simulating interactions at the atomic level, researchers gain insights into its potential as a drug candidate .

One-Pot Synthesis Optimization

Researchers continue to optimize the one-pot synthesis conditions for this compound. Factors like temperature and base concentration significantly influence the reaction outcome. Understanding the reaction mechanism and intermediates aids in process improvement .

Structural Modifications and SAR Studies

Chemists explore structural modifications around the pyrrole and oxoacetamide moieties. Systematic structure-activity relationship (SAR) studies guide the design of analogs with improved properties. These modifications impact solubility, stability, and biological activity .

Wirkmechanismus

Target of Action

It is structurally similar to crisaborole , a non-steroidal topical medication used for the treatment of mild-moderate atopic dermatitis . Crisaborole primarily targets the phosphodiesterase 4 (PDE4) enzyme , a key regulator of inflammatory cytokine production .

Mode of Action

Based on its structural similarity to crisaborole , it may also inhibit PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . This can result in reduced inflammation and improved disease severity .

Biochemical Pathways

Crisaborole’s inhibition of pde4 affects the camp-dependent pathway , which plays a crucial role in the regulation of inflammation. By increasing cAMP levels, the compound may reduce the production of inflammatory cytokines .

Result of Action

Based on its potential pde4 inhibitory activity, it may reduce local inflammation in the skin and prevent further exacerbation of the disease .

Eigenschaften

IUPAC Name |

2-[1-(2-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-3-19(4-2)17(22)16(21)15-10-7-11-20(15)14-9-6-5-8-13(14)12-18/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVJUHGGCFLCFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,2-Difluoroethyl-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2788680.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2788683.png)

![({4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}methylene)(methyl)ammoniumolate](/img/structure/B2788688.png)

![Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate](/img/structure/B2788689.png)

![N-cyclohexyl-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2788694.png)

![2-[(4-Methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2788699.png)